2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline
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Overview
Description
2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features a bromine atom, a chlorine atom, and an oxazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with various pharmacological activities, including antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties.
Biological Research: It has been investigated for its potential to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be compared to other similar compounds, such as:
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline: This compound lacks the bromine atom, which may affect its reactivity and biological activity.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound features a different substitution pattern, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H7BrClN3O |
---|---|
Molecular Weight |
324.56 g/mol |
IUPAC Name |
2-bromo-4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H7BrClN3O/c13-8-3-6(1-2-9(8)15)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H,15H2 |
InChI Key |
YFXFBUKEAHEKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)Br)N |
Origin of Product |
United States |
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